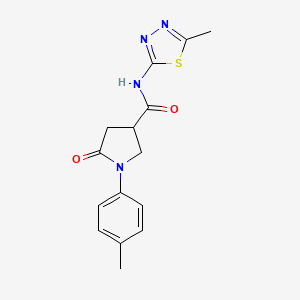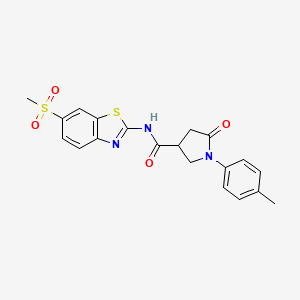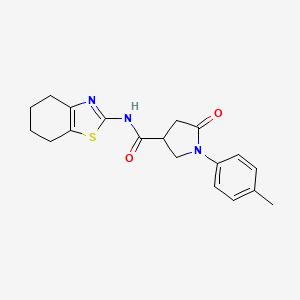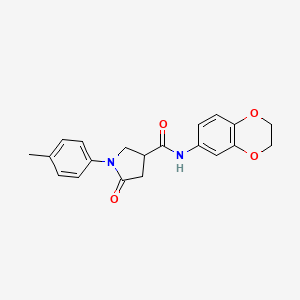![molecular formula C22H25N3O4S B4152706 1-(4-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B4152706.png)
1-(4-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
Vue d'ensemble
Description
1-(4-Methylphenyl)-5-oxo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonyl group, and a carboxamide group
Méthodes De Préparation
The synthesis of 1-(4-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the preparation of 4-methylphenylpyrrolidine, which is achieved through the reaction of 4-methylphenylamine with pyrrolidine under controlled conditions.
- The next step involves the introduction of the sulfonyl group, which is typically done using sulfonyl chloride in the presence of a base such as triethylamine.
- The final step is the formation of the carboxamide group, which is achieved by reacting the intermediate compound with a suitable carboxylic acid derivative under appropriate conditions.
-
Industrial Production Methods
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Methylphenyl)-5-oxo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
-
Major Products
- Oxidation of the methyl group leads to the formation of 4-methylbenzoic acid.
- Reduction of the carbonyl group results in the formation of the corresponding alcohol.
- Substitution reactions yield various sulfonamide derivatives.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-5-oxo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with various biological macromolecules.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Evaluated for its anti-inflammatory and analgesic properties.
-
Industry
- Used in the development of new materials with specific properties.
- Employed in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound interacts with enzymes and receptors, modulating their activity.
- It binds to specific sites on proteins, altering their conformation and function.
-
Pathways Involved
- The compound affects signaling pathways involved in inflammation and pain perception.
- It modulates neurotransmitter release and uptake, influencing neuronal activity.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)-5-oxo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide can be compared with other similar compounds:
-
Similar Compounds
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
- 1-(4-Methylphenyl)-N-[(2R)-1-oxo-1-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-propanyl]-1-propanaminium
-
Uniqueness
- The presence of the sulfonyl group and the specific arrangement of functional groups make this compound unique.
- Its specific interactions with biological targets and its potential therapeutic applications distinguish it from other similar compounds.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-4-8-19(9-5-16)25-15-17(14-21(25)26)22(27)23-18-6-10-20(11-7-18)30(28,29)24-12-2-3-13-24/h4-11,17H,2-3,12-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBCLAQRIJCXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methylphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B4152641.png)


![N-[2-(butan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4152678.png)
![1-(4-methylphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B4152683.png)
![1-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE](/img/structure/B4152689.png)
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE](/img/structure/B4152693.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4152700.png)
![1-(4-METHYLPHENYL)-5-OXO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-3-PYRROLIDINECARBOXAMIDE](/img/structure/B4152711.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4152718.png)
![1-(4-methylphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B4152724.png)

